N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide

Description

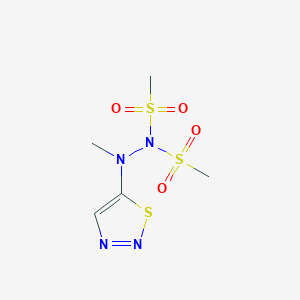

N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide is a sulfonohydrazide derivative featuring a 1,2,3-thiadiazole ring substituted at the 5-position, with methyl and methylsulfonyl groups attached to the hydrazide backbone.

Properties

IUPAC Name |

N'-methyl-N-methylsulfonyl-N'-(thiadiazol-5-yl)methanesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O4S3/c1-8(5-4-6-7-14-5)9(15(2,10)11)16(3,12)13/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUBZYZQAOLUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=NS1)N(S(=O)(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, with the CAS number 339277-00-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields.

The molecular formula of this compound is with a molar mass of 286.35 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities, particularly in pharmaceuticals and agrochemicals .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₄O₄S₃ |

| Molar Mass | 286.35 g/mol |

| CAS Number | 339277-00-8 |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiparasitic Effects

In addition to its antibacterial properties, this compound has shown potential as an antiparasitic agent. Experimental studies have reported its efficacy against protozoan parasites, suggesting that it may inhibit crucial enzymatic pathways necessary for parasite survival .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and parasites.

- Cell Membrane Disruption : Its sulfonyl groups can interact with lipid membranes, leading to increased permeability and eventual cell lysis.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antiparasitic Activity

Another study focused on the antiparasitic effects on Leishmania species. The compound exhibited a dose-dependent reduction in parasite viability with an IC50 value of approximately 25 µg/mL. This suggests promising applications in treating leishmaniasis.

Comparison with Similar Compounds

Structural Analogues in the 1,2,3-Thiadiazole Carbohydrazide Family

Key Compounds :

- N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

- N-(Phenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

- N’-(o-tolyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

Structural Differences :

- These analogs replace the methylsulfonyl group in the target compound with a carboxamide group and vary in aryl substituents (e.g., 2,4-difluorophenyl, phenyl, o-tolyl).

Asymmetrical Azines with 1,3,4-Thiadiazole Sulfonamide

Key Compounds :

- 4-[2-Imino-5-(1-((4-methoxybenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide

Structural Differences :

- The thiadiazole ring here is 1,3,4-substituted instead of 1,2,3, altering electronic distribution and steric effects.

Activity :

Benzenesulfonohydrazide Derivatives with 1,2,3-Thiadiazole

Key Compound :

- N'-(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

Structural Differences :

- Features a benzene sulfonohydrazide linked to a 4-methyl-1,2,3-thiadiazole via a carbonyl group. The target compound uses a methanesulfonyl group instead, increasing electron-withdrawing effects .

Implications :

Thiadiazole-Urea Plant Growth Regulators

Key Compound :

- 1-Phenyl-3-(1,2,3-thiadiazol-5-yl) urea (TDZ)

Structural Differences :

Activity :

- TDZ is used as a plant growth regulator, indicating that thiadiazole derivatives can modulate physiological processes. The target compound’s sulfonohydrazide may offer similar regulatory effects with enhanced stability .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : The 1,2,3-thiadiazole ring’s electron-deficient nature is critical for interactions with biological targets. Substituents like methylsulfonyl (target compound) enhance polarity, while aryl groups (e.g., ) increase lipophilicity .

- Bioactivity: Carboxamide derivatives () show antifungal activity, suggesting the target compound’s sulfonohydrazide may similarly inhibit fungal enzymes. The sulfonohydrazide group’s additional NH could improve binding affinity .

- Synthetic Flexibility : Condensation reactions with aldehydes/ketones (Evidences 2, 3, 9) are versatile for modifying thiadiazole derivatives. The target compound could be optimized via analogous substitutions .

Q & A

Q. What are the established synthetic methodologies for N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the thiadiazole moiety.

- Sulfonylation using methylsulfonyl chloride under anhydrous conditions.

- Hydrazide formation via condensation with hydrazine derivatives.

Q. Key optimization factors :

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF, DMSO) .

- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during sulfonylation .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Validation : Post-synthesis characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H NMR identifies proton environments (e.g., methylsulfonyl and thiadiazole protons), while C NMR confirms carbon backbone integrity .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) resolve 3D structures, especially for assessing stereochemistry and intermolecular interactions .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.

- Solubility profiling : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation studies .

- pH-dependent stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or enzymatic batches to confirm reproducibility .

- Orthogonal assays : Combine biochemical (e.g., fluorescence-based) and biophysical (e.g., surface plasmon resonance) methods to cross-validate target engagement .

- Meta-analysis : Compare structural analogs (e.g., thiadiazole or sulfonamide derivatives) to identify activity trends or confounding substituents .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2, bacterial enzymes) .

- QSAR modeling : Train models on datasets of analogous sulfonohydrazides to predict bioactivity and optimize substituents .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to prioritize derivatives for synthesis .

Q. What experimental designs are recommended for elucidating degradation pathways?

- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (e.g., HO) and analyze degradants via LC-MS/MS .

- Isotopic labeling : Use C-labeled analogs to track bond cleavage sites during hydrolysis or photolysis .

- Enzymatic profiling : Incubate with liver microsomes to identify metabolic byproducts .

Q. How can multi-step synthesis protocols be optimized for scalability and reproducibility?

- Design of Experiments (DoE) : Apply factorial designs to screen solvent/catalyst combinations and minimize side reactions .

- Flow chemistry : Implement continuous-flow reactors for exothermic or air-sensitive steps (e.g., sulfonylation) .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies are used to validate target specificity in complex biological systems?

- Proteome-wide profiling : Employ chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions .

- CRISPR-Cas9 knockouts : Validate target dependency by testing activity in isogenic cell lines lacking the putative target .

- Crystallographic validation : Co-crystallize the compound with its target protein to confirm binding mode (e.g., using SHELX programs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.